molecular formula C11H18ClNO2 B1478930 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2098109-18-1

2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B1478930
CAS No.: 2098109-18-1
M. Wt: 231.72 g/mol
InChI Key: LSLZJOKTCAMADF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of these reactions often involves studying the reaction conditions, the reagents used, and the mechanism of the reaction .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound undergoes. This can provide information about the compound’s reactivity and stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Compounds with structures similar to 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one have been investigated for their antimicrobial and antioxidant properties. For example, chromones and their derivatives, closely related in structural functionality, have been reviewed for their radical scavenging abilities, which are crucial for preventing cellular impairment and managing oxidative stress-related diseases (Yadav et al., 2014). Furthermore, eugenol, a hydroxyphenyl propene, has shown significant antimicrobial activity against a wide range of pathogens, underlining the potential of structurally related compounds for therapeutic use (Marchese et al., 2017).

Chemoprophylactic Applications

In the realm of infectious diseases, especially viral infections like HIV-1, compounds with potential inhibitory effects on viral replication have been a significant area of research. Chloroquine and its derivatives, for example, have been studied for their broad anti-HIV-1 activity, suggesting that structurally complex compounds could play a role in developing new therapeutic strategies (Savarino et al., 2001).

Therapeutic Cross-linking Agents

In ophthalmology, certain compounds are being investigated for their potential to induce therapeutic tissue cross-linking, enhancing corneal and scleral stability. Formaldehyde releasers, used as preservatives in cosmetics, have shown promise as potent therapeutic cross-linking agents, indicating a potential application area for related compounds in improving ocular health (Babar et al., 2015).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, can be complex and may involve interactions with various biological molecules .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or reactive, and appropriate safety precautions should be taken when handling them .

Future Directions

The future directions for the study of a compound could involve further exploration of its properties, potential uses, and effects. This could include developing new synthetic routes, studying its mechanism of action in more detail, or investigating its potential applications .

Properties

IUPAC Name

2-chloro-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-8(12)10(15)13-5-9(6-14)11(7-13)3-2-4-11/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLZJOKTCAMADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2(C1)CCC2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 4
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 5
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Reactant of Route 6
2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

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